1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea
Description
This compound, also known by its international nonproprietary name Elinogrel, is a competitive and reversible inhibitor of the P2Y12 receptor, initially developed by Portola Pharmaceuticals for antiplatelet therapy . Structurally, it features a 5-chlorothiophene sulfonyl group linked to a urea moiety, which is further connected to a hexahydroquinazolinone core substituted with fluoro and methylamino groups. This intricate architecture enables dual binding interactions with enzymatic targets, contributing to its pharmacological profile . Its synthesis involves multi-step reactions, including cyclocondensation and sulfonylation, as outlined in patented routes .
Properties
Molecular Formula |
C20H21ClFN5O5S2 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea |
InChI |
InChI=1S/C20H21ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-7,12-15,23H,8-9H2,1H3,(H,25,30)(H2,24,26,29) |
InChI Key |
YVVSFTMSBONSDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2C(CC1F)C(=O)N(C(=O)N2)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea can be achieved through a multi-step process involving various organic reactions. One common method involves the initial formation of the sulfonyl chloride derivative of 5-chlorothiophene, followed by its reaction with an amine to form the sulfonamide. Subsequent steps involve the introduction of the quinazolinone moiety and the final coupling with the urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Methodologies for Comparative Analysis of Similar Compounds
Comparative studies of Elinogrel with analogs rely on computational and experimental strategies:
- Hierarchical Clustering : Compounds are grouped based on bioactivity profiles (e.g., NCI-60 cytotoxicity data) and structural fingerprints, revealing clusters with shared modes of action .
- Tanimoto/Dice Coefficients : These metrics quantify structural similarity using MACCS or Morgan fingerprints, with values >0.7 indicating significant overlap in pharmacophores .
- Molecular Networking : Cosine scores from fragmentation spectra (MS/MS) classify structurally related compounds, aiding dereplication .
- Substructure Searches: Scaffold-based queries in databases like PubChem identify analogs with conserved motifs (e.g., quinazolinone cores) .
Structural and Functional Comparison with Analogous Compounds
Key Structural Motifs and Analogues
Elinogrel’s activity is driven by its sulfonylurea linker and hexahydroquinazolinone core, which are shared with other P2Y12 inhibitors and kinase modulators (Table 1). For example:
- Compound A: A quinazolinone derivative lacking the chlorothiophene group shows reduced P2Y12 affinity (<i>K</i>i = 120 nM vs. Elinogrel’s 8 nM) .
- Compound B : A sulfonylurea-containing analog with a pyridine ring exhibits comparable antiplatelet activity but lower metabolic stability .
Table 1. Structural and Bioactivity Comparison
Bioactivity and Target Engagement Profiles
- P2Y12 Inhibition: Elinogrel’s chlorothiophene group enhances binding to the receptor’s hydrophobic pocket, yielding 10-fold higher potency than non-halogenated analogs .
- Off-Target Effects: Hierarchical clustering reveals shared activity with PERK inhibitors due to quinazolinone-mediated ATP-binding site interactions (cluster group 3, NCI-60 dataset) .
- Metabolic Stability: Unlike Compound B, Elinogrel’s methylamino group reduces CYP2C19 metabolism, improving half-life (<i>t</i>½ = 12 h vs. 4 h) .
Implications for Drug Design
The strong correlation between Elinogrel’s structural features (e.g., halogenation, sulfonylurea linker) and bioactivity underscores the value of scaffold optimization in drug discovery. Computational tools like Tanimoto indexing and substructure searches enable rapid identification of analogs with tailored properties, such as reduced off-target binding or enhanced stability .
Biological Activity
1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea is a complex organic compound notable for its diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C20H21ClFN5O5S2 |
| Molecular Weight | 530.0 g/mol |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea |
| InChI Key | InChI=1S/C20H21ClFN5O5S2 |
The compound features a sulfonyl group , a urea group , and a quinazolinone moiety , making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that the quinazolinone moiety is often associated with anticancer activity. Compounds with similar structures have been shown to inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Studies have demonstrated that derivatives of quinazolinone can act as potent inhibitors of kinases involved in cancer progression.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases that are crucial in the proliferation of cancer cells. The sulfonamide group is known for its ability to form hydrogen bonds with the active sites of enzymes, enhancing its inhibitory effects.
Case Studies
- Study on Enzyme Activity : A study focused on the inhibition of specific kinases by related compounds showed that modifications in the sulfonamide structure could significantly enhance inhibitory potency. This suggests that 1-(5-chlorothiophen-2-yl)sulfonyl derivatives may also exhibit similar enhanced activities.
- In Vivo Efficacy : In animal models of cancer, compounds structurally similar to this one demonstrated significant tumor reduction and improved survival rates when administered in therapeutic doses.
The biological activity of this compound likely involves:
- Binding to Target Enzymes : The sulfonamide group can interact with amino acid residues in the active site of target enzymes through hydrogen bonding.
- Modulation of Signaling Pathways : By inhibiting kinases or other enzymes involved in signaling pathways, this compound can disrupt processes such as cell proliferation and survival.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of related compounds:
- Inhibition of Th17 Cell Differentiation : Compounds with similar thiophene and quinazolinone structures have shown efficacy in inhibiting Th17 cell differentiation, which is crucial in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
